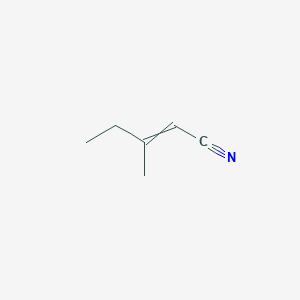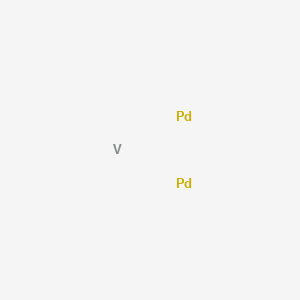
Palladium--vanadium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–vanadium (2/1) is a compound consisting of palladium and vanadium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and materials science. Palladium and vanadium are both transition metals, and their combination results in a material with enhanced properties compared to the individual metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–vanadium (2/1) alloy nanoparticles can be synthesized using a polyol-based synthetic route. This method involves the use of tetraethylene glycol and sodium hydroxide at 250°C. The nanoparticles are stabilized with n-pentyl isocyanide, resulting in a mixture of palladium–vanadium alloy and palladium nanoparticles .
Industrial Production Methods
Industrial production of palladium–vanadium (2/1) typically involves high-temperature reduction processes. For example, vanadium nitride can be prepared by reduction and nitridation of a vanadium-based precursor at 1150°C. This method ensures a high nitrogen content and uniform particle size .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: The alloy can be oxidized to form oxides of palladium and vanadium.
Reduction: Reduction reactions can convert oxides back to the metallic state.
Substitution: Palladium-catalyzed coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are common
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Organometallic reagents, such as aryl halides and organoboranes, in the presence of palladium catalysts.
Major Products Formed
Oxidation: Palladium oxide and vanadium oxide.
Reduction: Metallic palladium and vanadium.
Substitution: Coupled organic products, such as biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Palladium–vanadium (2/1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which palladium–vanadium (2/1) exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium–platinum (2/1): Similar in catalytic properties but more expensive due to the high cost of platinum.
Palladium–nickel (2/1): Used in similar catalytic applications but has different electronic properties.
Palladium–copper (2/1): Also used in catalysis but has lower hydrogen storage capacity.
Uniqueness
Palladium–vanadium (2/1) is unique due to its combination of high catalytic activity and hydrogen storage capacity. The inclusion of vanadium enhances the material’s properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
12038-01-6 |
|---|---|
Molekularformel |
Pd2V |
Molekulargewicht |
263.8 g/mol |
IUPAC-Name |
palladium;vanadium |
InChI |
InChI=1S/2Pd.V |
InChI-Schlüssel |
VKTWLYIGVDPRLY-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



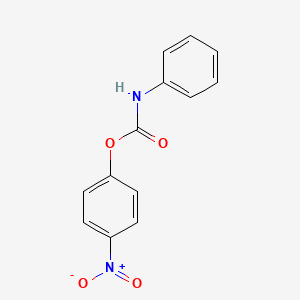
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)

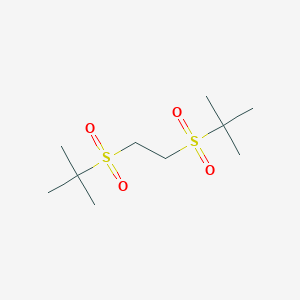


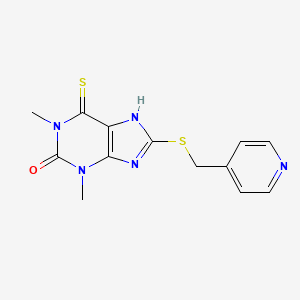
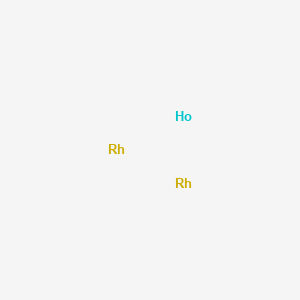

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)


